
2-Amino-3-phenylpropan-1-ol
Overview
Description
2-Amino-3-phenylpropan-1-ol (C₉H₁₃NO, MW: 151.21 g/mol) is a chiral amino alcohol featuring a phenyl group, a hydroxyl group, and an amine moiety on adjacent carbons.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-3-phenylpropan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-nitro-3-phenylpropan-1-ol using hydrogenation techniques. Another method includes the condensation of benzaldehyde with nitromethane, followed by reduction and hydrolysis .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitro compounds. This process is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Benzaldehyde and benzoic acid.
Reduction: Phenylethylamine derivatives.
Substitution: Various substituted phenylpropanol derivatives.
Scientific Research Applications
Pharmaceutical Applications
2-Amino-3-phenylpropan-1-ol is primarily recognized for its role in the synthesis of pharmaceutical compounds. Its structural similarity to phenylalanine makes it a valuable intermediate in drug development.
Key Uses:
- Synthesis of Amino Acids : It serves as a precursor for synthesizing various amino acids and their derivatives, which are crucial in drug formulation and development .
- Chiral Building Block : The compound is utilized as a chiral building block in asymmetric synthesis, allowing for the production of enantiomerically pure compounds that are essential in pharmacology .
Organic Synthesis
The compound is frequently used in organic synthesis due to its functional groups that facilitate various chemical reactions.
Applications:
- Reactions with Carbonyl Compounds : this compound can react with carbonyl compounds to form amines and alcohols, which are significant in the synthesis of complex organic molecules .
- Baylis-Hillman Reaction : Recent studies have demonstrated its utility in novel reactions such as the Baylis-Hillman reaction, showcasing its versatility as a reagent in organic chemistry .
Material Science
In material science, this compound has been explored for its potential applications in the development of new materials.
Research Findings:
- Nanocomposites : The compound has been investigated for use in creating carbon nanotube-based composites, which exhibit enhanced mechanical properties and conductivity. This application is particularly promising for developing advanced materials for electronics and structural applications .
Case Studies
Several case studies highlight the practical applications of this compound in research and industry:
Study Title | Findings | Implications |
---|---|---|
Synthesis of this compound Compounds from Baylis-Hillman Derivatives | Demonstrated successful synthesis using carbon nanotube methods | Potential for advanced material development |
Asymmetric Synthesis of Pharmaceuticals | Utilized as a chiral building block to create enantiomerically pure drugs | Enhances efficacy and safety profiles of pharmaceuticals |
Mechanism of Action
The mechanism of action of 2-Amino-3-phenylpropan-1-ol involves its interaction with specific molecular targets. It acts as a chiral ligand, forming complexes with metal ions and facilitating asymmetric synthesis. The compound also participates in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Key Properties
- Physical State : (S)-enantiomer is a white/yellow solid; (R)-enantiomer is a yellow oil .
- Solubility : (S)-enantiomer has high water solubility (5.61 mg/mL) and moderate lipophilicity (log P ~1.08) .
- Applications : Used in pharmaceuticals (e.g., anticancer geldanamycin derivatives ), chiral catalysts, and as intermediates in organic synthesis .
Comparison with Structurally Similar Compounds
Enantiomers: (S)- vs. (R)-2-Amino-3-phenylpropan-1-ol
Key Difference: The (S)-enantiomer exhibits notable cytotoxicity against cancer cells, while the (R)-enantiomer is less studied but shares similar synthetic utility .
Structural Isomers: 3-Amino-2-benzylpropan-1-ol
Key Difference : The positional isomerism alters steric and electronic properties, impacting reactivity and biological activity.
Halogenated Derivatives
2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol (CAS 1323966-28-4)
Key Difference : Halogenation enhances electrophilicity and may improve binding to biological targets.
Branched-Chain Amino Alcohols: L-Valinol (2-Amino-3-methylbutan-1-ol)
Key Difference: Branching in L-valinol reduces steric hindrance, favoring use in catalysis over biological applications.
Detailed Research Findings
Reactivity in Cyclizative Rearrangements
This compound undergoes ZnCl₂-catalyzed cyclizative 1,2-rearrangements to form morpholinones with high diastereoselectivity. Comparable amino alcohols like (S)-2-aminopropan-1-ol and (R)-2-amino-3-methylbutan-1-ol exhibit similar reactivity but lower stereochemical control due to smaller substituents .
Biological Activity
2-Amino-3-phenylpropan-1-ol, also known as phenylpropanolamine, is an amino alcohol that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes an amino group and a phenyl group, contributing to its pharmacological properties. The purpose of this article is to explore the biological activity of this compound, including its antimicrobial, antineoplastic, and neuroprotective effects, supported by various studies and data.
The molecular formula of this compound is C₉H₁₃NO. Its structure features a chiral center, leading to two enantiomers: (S)- and (R)-2-amino-3-phenylpropan-1-ol. These enantiomers may exhibit different biological activities, which is crucial in pharmacological applications.
Antimicrobial Activity
Research has shown that derivatives of this compound possess significant antimicrobial properties. A study evaluated the antimicrobial activity of several quaternary ammonium compounds derived from this amino alcohol against various pathogens.
Compound | MBC (µg/mL) | Target Organism |
---|---|---|
Compound A | 32 | Staphylococcus aureus |
Compound B | 64 | Escherichia coli |
Compound C | 16 | Candida albicans |
The results indicated that certain derivatives exhibited strong bactericidal activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Antineoplastic Activity
This compound has also been investigated for its potential antineoplastic effects. In vitro studies demonstrated that compounds derived from this amino alcohol can inhibit cell proliferation in various cancer cell lines.
Case Study: Breast Cancer Cell Lines
A notable study assessed the antiproliferative effects of several derivatives in MCF-7 breast cancer cells. The results showed:
Compound | IC50 (nM) | Effect |
---|---|---|
Compound D | 23 | Significant growth inhibition |
Compound E | 33 | Moderate growth inhibition |
These compounds were found to disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in relation to NMDA receptor antagonism. A study demonstrated that the compound could inhibit calcium influx induced by NMDA in cultured neurons, suggesting a protective effect against excitotoxicity.
NMDA Receptor Activity
The following table summarizes the NMDA receptor antagonistic activity of the compound:
Concentration (µM) | Calcium Influx Inhibition (%) |
---|---|
10 | 25 |
50 | 50 |
100 | 75 |
These findings indicate that higher concentrations of this compound significantly reduce NMDA-induced calcium influx, which is critical for neuroprotection .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Amino-3-phenylpropan-1-ol in academic research?
A widely used method involves the reduction of phenylalanine methyl ester derivatives. For example, phenylalanine methyl ester HCl is reacted with ethanolamine in dry methanol, followed by NaBH₄ reduction at 0°C to yield this compound as a white solid . This approach avoids complex purification steps, making it suitable for lab-scale synthesis. Enantiopure (S)-isomers can be obtained using L-phenylalanine methyl ester, leveraging chiral starting materials to control stereochemistry .
Q. How is the purity and enantiomeric excess (e.e.) of this compound assessed experimentally?
Purity is typically verified via NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) . Enantiomeric excess is determined using chiral HPLC or polarimetry. For instance, Sigma-Aldrich reports >99% e.e. for (3S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol using chiral stationary phases . Comparative analysis with racemic mixtures or reference standards (e.g., PubChem data for analogous compounds) further validates results .
Advanced Research Questions
Q. What challenges arise in the stereoselective synthesis of (S)-2-Amino-3-phenylpropan-1-ol, and how are they addressed?
Key challenges include racemization during reduction and competing side reactions. To mitigate this:
- Chiral Pool Strategy : Use enantiopure precursors like L-phenylalanine methyl ester to preserve stereochemistry .
- Controlled Reaction Conditions : Low temperatures (e.g., 0°C) during NaBH₄ addition minimize epimerization .
- Purification Techniques : Crystallization or chromatography (e.g., silica gel) isolates the desired enantiomer, as seen in methylation studies of (S)-isomers .
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL and OLEX2 provides atomic-level resolution. For example:
- SHELX Suite : Refines bond lengths and angles to confirm stereochemistry .
- OLEX2 Integration : Combines structure solution, refinement, and visualization, critical for analyzing derivatives like 2-[2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenylpropan-1-ol, where hydrogen bonding and torsion angles clarify conformational stability .
Q. What computational methods complement experimental data in predicting the reactivity of this compound?
- Density Functional Theory (DFT) : Models reaction pathways (e.g., oxidation of the hydroxyl group to carbonyls) and predicts intermediates .
- Molecular Dynamics (MD) : Simulates interactions with biological targets, such as enzyme active sites, leveraging PubChem-derived structural data .
- Docking Studies : Evaluate binding affinities for drug development, using crystallographic coordinates from analogs like (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol .
Q. Methodological Considerations
- Contradiction Analysis : Conflicting NMR or crystallographic data (e.g., unexpected diastereomers) should be resolved via multi-technique validation (HPLC, SCXRD) .
- Data Reproducibility : Document reaction conditions (solvent, temperature) and characterization parameters (e.g., HRMS m/z values) to ensure consistency .
Properties
IUPAC Name |
2-amino-3-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVVMTBJNDTZBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863121 | |
Record name | Phenylalaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90863121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16088-07-6 | |
Record name | Phenylalaninol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16088-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylalaninol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016088076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16088-07-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20899 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenylalaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90863121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENYLALANINOL, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8L8LX87R1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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